5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile
Description
This compound is structurally characterized by:
- Molecular formula: Likely C₈H₅Br₂FN (inferred from analogs in and ).
- Key functional groups: Bromine (electrophilic substituent), fluorine (electron-withdrawing), and nitrile (polar group).
- For example, bromo-fluorobenzonitriles are used in synthesizing DNA topoisomerase inhibitors () and antiretroviral agents ().
Properties
Molecular Formula |
C8H4Br2FN |
|---|---|
Molecular Weight |
292.93 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-5-2-8(11)6(4-12)1-7(5)10/h1-2H,3H2 |
InChI Key |
UUBJMNZSXXWTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile generally proceeds via the following key steps:
- Starting Material: 2-fluorobenzonitrile or its brominated derivatives.
Step 1: Bromination of the Aromatic Ring
Electrophilic aromatic substitution introduces a bromine atom at the 5-position of the fluorobenzonitrile ring. This is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under controlled temperature conditions (e.g., 30–50°C) to avoid over-bromination or decomposition.Step 2: Bromomethylation at the 4-Position
The bromomethyl group is introduced by bromomethylation of the 4-position, often using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under photolytic conditions. The reaction is typically carried out in inert solvents like dichloromethane or carbon tetrachloride under reflux or controlled temperature to ensure regioselectivity.Step 3: Purification
The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization from ethanol to achieve high purity.
Industrial Production Considerations
Industrial synthesis adapts the above laboratory methods with optimizations for scale, yield, and safety:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and temperature control to maintain reaction consistency.
- Stringent quality control using chromatographic and spectroscopic methods to ensure product purity (>98%).
- Waste minimization and solvent recycling to reduce environmental impact.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|
| Aromatic Bromination | Br₂ or NBS, FeBr₃ catalyst (optional) | 30–50 | 4–8 | Dichloromethane, CCl₄ | Control stoichiometry to avoid over-bromination |
| Bromomethylation | NBS, AIBN (radical initiator) | 40–60 | 6–12 | Dichloromethane, CCl₄ | Inert atmosphere recommended |
| Purification | Silica gel chromatography (hexane/EtOAc) | Ambient | — | — | Monitor by TLC or GC-MS |
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to track reaction progress and detect byproducts.
- Yield: Typical isolated yields range from 70% to 85% depending on reaction scale and conditions.
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows a characteristic singlet for the bromomethyl (-CH₂Br) group around δ 4.5–4.8 ppm.
- Aromatic protons appear between δ 7.5–8.0 ppm, with splitting patterns influenced by the fluorine substituent.
- ^19F NMR typically shows a single peak near δ -110 ppm, consistent with ortho-fluorine substitution.
-
- Electron ionization (EI) or electrospray ionization (ESI) MS shows molecular ion peaks at m/z ~ 314 (C8H5Br2FN), confirming the molecular weight.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment, typically employing a C18 column with acetonitrile/water mobile phase.
- Purity levels >98% are achievable with optimized purification.
| Preparation Aspect | Description |
|---|---|
| Starting Material | 2-Fluorobenzonitrile or 4-bromo-2-fluorobenzonitrile |
| Bromination Agent | Bromine (Br₂), N-bromosuccinimide (NBS) |
| Bromomethylation Agent | N-bromosuccinimide (NBS) with radical initiator (AIBN) |
| Solvents | Dichloromethane, carbon tetrachloride |
| Reaction Temperature | 30–60°C |
| Reaction Time | 4–12 hours |
| Purification Techniques | Silica gel chromatography, recrystallization |
| Analytical Techniques | ^1H/^13C/^19F NMR, MS, HPLC |
| Industrial Adaptations | Continuous flow reactors, automated control, solvent recycling |
| Typical Yield | 70–85% |
- The regioselectivity of bromination and bromomethylation is critical; improper conditions can lead to isomeric mixtures requiring extensive purification.
- Radical initiators like AIBN improve bromomethylation efficiency and selectivity.
- Industrial processes emphasize environmental and safety considerations, avoiding toxic reagents like iodomethane or heavy metals.
- Reaction monitoring by TLC and GC-MS is essential to optimize reaction time and minimize byproducts.
- Structural confirmation by NMR and MS is standard practice to ensure correct substitution patterns.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo nucleophilic substitution, leading to the formation of new compounds. The nitrile group also plays a role in its reactivity, allowing it to participate in cyanation reactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The bromomethyl group at C4 in the target compound increases steric bulk and reactivity compared to methyl or hydroxyl groups in analogs (e.g., 5-bromo-2-fluoro-4-methylbenzonitrile).
- Electron Effects : Fluorine at C2 (common in all analogs) stabilizes the aromatic ring via electron withdrawal, enhancing resistance to electrophilic substitution.
- Hydrogen Bonding: Unlike 5-bromo-2-hydroxybenzonitrile, the target compound lacks hydrogen-bond donors, reducing crystallinity but improving lipophilicity .
Physicochemical Properties
Biological Activity
5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHBrFN
- Molecular Weight : 251.95 g/mol
- IUPAC Name : 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile
The presence of bromine and fluorine atoms in its structure is significant as these halogens can influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents enhance lipophilicity and may facilitate better interaction with lipid membranes, potentially leading to increased bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated benzonitriles have shown activity against various bacterial strains, suggesting that 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile may also possess such properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile is crucial for optimizing its biological activity. The following points summarize key findings from research:
- Bromine Substituents : The presence of bromine enhances the electron-withdrawing properties, which may increase the compound's reactivity towards nucleophiles.
- Fluorine Atom : The fluorine atom can stabilize the compound through intramolecular interactions, potentially increasing its affinity for biological targets.
- Nitrile Group : The nitrile functional group contributes to the overall polarity and may participate in hydrogen bonding with biological macromolecules.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of structurally similar compounds, revealing that halogenated benzonitriles can inhibit cancer cell proliferation. The study utilized various cancer cell lines, including breast and lung cancer cells, demonstrating that modifications in halogen patterns significantly influenced cytotoxicity.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition assays where compounds similar to 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile were tested against specific targets like cyclooxygenase (COX) enzymes. Results indicated that certain substitutions led to enhanced inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. Table 1. Comparative Spectroscopic Data for Halogenated Benzonitriles
| Compound | NMR (δ, ppm) | NMR (δ, ppm) | IR (C≡N, cm) |
|---|---|---|---|
| 5-Bromo-4-(bromomethyl)-2-fluorobenzonitrile | 4.62 (s, 2H, CHBr) | 115.2 (C≡N), 118.5 (CF) | 2235 |
| 4-Bromo-2-fluorobenzonitrile | - | 116.8 (C≡N) | 2228 |
| 5-Bromo-2,3-difluorobenzonitrile | 7.85 (m, 2H, Ar-H) | 114.9 (C≡N) | 2241 |
Q. Table 2. Optimization of Bromomethylation Reaction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | >80% at 45°C |
| NBS Equivalents | 1.2–1.5 eq | Max yield at 1.3 eq |
| Solvent | DCM/THF (3:1) | Minimizes side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
